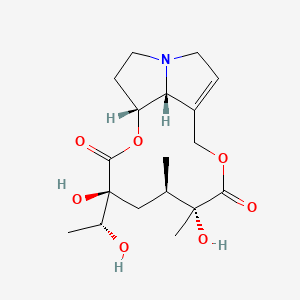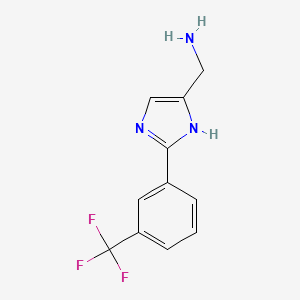
(2-(3-(Trifluoromethyl)phenyl)-1H-imidazol-5-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOL-5-YL)METHANAMINE is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOL-5-YL)METHANAMINE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the trifluoromethyl-substituted phenyl ring with the imidazole ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically employ automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOL-5-YL)METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOL-5-YL)METHANAMINE has several scientific research applications:
Pharmaceuticals: It is used as a building block for the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOL-5-YL)METHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, modulating the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(3-(TRIFLUOROMETHYL)PHENYL)-1H-IMIDAZOLE: Similar structure but lacks the methanamine group.
1-(2-(TRIFLUOROMETHYL)PHENYL)-1H-IMIDAZOLE: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
1-(2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOL-5-YL)METHANAMINE is unique due to the specific positioning of the trifluoromethyl group and the methanamine group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug development and other applications.
Properties
Molecular Formula |
C11H10F3N3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)8-3-1-2-7(4-8)10-16-6-9(5-15)17-10/h1-4,6H,5,15H2,(H,16,17) |
InChI Key |
XEJZPTNBQDEJSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


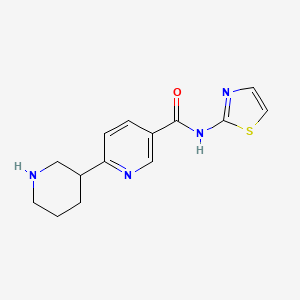
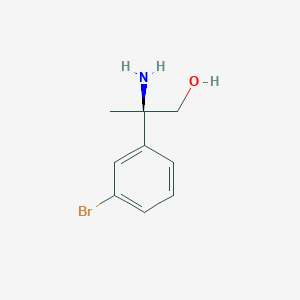
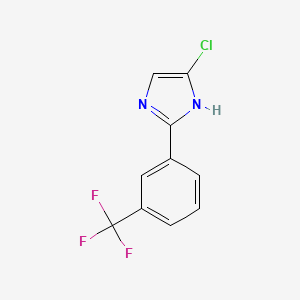
![1-[2-Bromovinyl]-4-trifluoromethylbenzene](/img/structure/B14861635.png)

![N-[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide](/img/structure/B14861657.png)
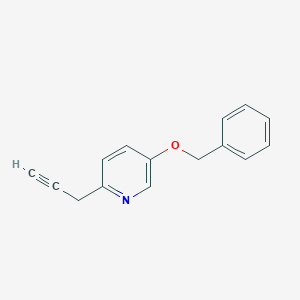


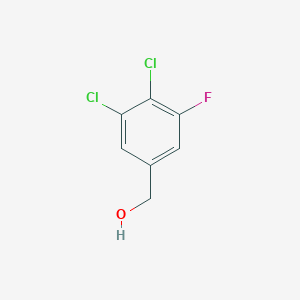
![1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14861674.png)
![rac-tert-butyl (R)-(1-methyl-1H-imidazol-2-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate](/img/structure/B14861683.png)
![[(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14861692.png)
